4-(3-Aminopropoxy)benzonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-aminopropoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5H,1,6-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQULJYGPHOTSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554533 | |
| Record name | 4-(3-Aminopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116753-55-0 | |
| Record name | 4-(3-Aminopropoxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 3 Aminopropoxy Benzonitrile
Chemical Synthesis Routes: Overview and Optimization
The primary synthetic routes to 4-(3-Aminopropoxy)benzonitrile are centered around forming the ether bond and managing the functional groups to ensure the desired final product.
O-Alkylation and Nitrile Group Introduction Approaches
A prevalent strategy for synthesizing this compound and related compounds is the O-alkylation of a phenol. nih.govwum.edu.pl This typically involves reacting 4-hydroxybenzonitrile (B152051) with a suitable three-carbon electrophile. For instance, 4-hydroxybenzonitrile can be alkylated with a halo-propylamine derivative where the amino group is protected to prevent side reactions. Common protecting groups for the amine include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). Following the successful alkylation to form the ether linkage, the protecting group is removed under appropriate conditions to yield the final product.
Alternatively, the synthesis can commence with the O-alkylation of 4-hydroxybenzonitrile using a reagent that already contains a precursor to the amino group, such as a nitro or azido (B1232118) group. For example, reacting 4-hydroxybenzonitrile with 1-bromo-3-nitropropane (B3245209) would yield 4-(3-nitropropoxy)benzonitrile. The nitro group can then be reduced to the primary amine using standard reducing agents like catalytic hydrogenation.
The introduction of the nitrile group itself can be a key step. In some synthetic schemes, a precursor molecule without the nitrile is first elaborated with the aminopropoxy side chain. The nitrile group can then be introduced later in the sequence, for example, through the dehydration of a corresponding amide or via a Sandmeyer reaction on an appropriate aniline (B41778) derivative. However, a more direct approach starting with 4-hydroxybenzonitrile is often preferred for its efficiency. researchgate.net
Introduction and Manipulation of the Amino Functionality
Another approach is to introduce the amino group via a precursor functional group. The reduction of a nitrile or an azide (B81097) to a primary amine is a well-established transformation in organic synthesis. researchgate.net For example, a synthetic route could involve the O-alkylation of 4-cyanophenol with a 3-halopropanenitrile, followed by the selective reduction of the aliphatic nitrile to the amine, while leaving the aromatic nitrile intact. However, achieving such selectivity can be challenging.
A more common strategy is the reduction of a terminal azide. The reaction of 4-hydroxybenzonitrile with a 3-azidopropyl halide would yield 4-(3-azidopropoxy)benzonitrile. The azide can then be cleanly reduced to the primary amine using methods like catalytic hydrogenation (e.g., with Pd/C) or the Staudinger reaction.
Scalable and Custom Synthesis Approaches in Academic Contexts
In academic research, the synthesis of this compound is often tailored to specific research needs, with an emphasis on flexibility and access to analogues. Laboratory-scale syntheses prioritize proof-of-concept and the generation of material for biological or chemical studies. ugent.be
The scalability of the synthesis is an important consideration for producing larger quantities of the compound. Reactions that are amenable to scale-up are those that use readily available and inexpensive starting materials, have simple purification procedures, and avoid hazardous reagents. The O-alkylation of 4-hydroxybenzonitrile is a robust reaction that generally scales well.
| Starting Material | Reagent | Key Transformation | Typical Scale | Reference |
| 4-Hydroxybenzonitrile | 3-Bromopropionitrile | O-alkylation | Lab-scale | researchgate.net |
| 4-Hydroxybenzonitrile | 1,3-Dibromopropane | O-alkylation followed by amination | Lab-scale | nih.gov |
| 4-Aminophenol | Acrylonitrile | Michael addition, then nitrile formation | Potentially scalable | google.com |
Application of Green Chemistry Principles in Related Benzonitrile (B105546) Synthesis
While specific literature on the application of green chemistry to the synthesis of this compound is limited, general principles of green chemistry are increasingly being applied to the synthesis of benzonitrile derivatives. imist.maacs.org These principles aim to reduce the environmental impact of chemical processes. researchgate.net
Key green chemistry considerations for benzonitrile synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. rsc.orgresearchgate.net
Catalysis: Employing catalytic methods to reduce the use of stoichiometric reagents and improve reaction efficiency. acs.org This includes both metal-based and organocatalysts.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org
For example, the synthesis of 4-hydroxybenzonitrile, a key precursor, has been approached using greener methods. One such method involves the use of hydroxylamine-O-sulfonic acid in an aqueous acetic acid solution, which is less hazardous than other reagents. acs.org Another approach focuses on the ammoxidation of p-cresol (B1678582) using catalysts that are more stable and selective, reducing waste and improving efficiency. google.com
Catalytic Methods in the Synthesis of this compound Precursors
Catalysis plays a vital role in the efficient synthesis of the precursors to this compound. rsc.orgnih.gov
Metal-Catalyzed Transformations
Transition metal catalysts are instrumental in several key transformations relevant to the synthesis of this compound and its precursors. nih.govnih.gov
C-O Bond Formation: Palladium- and copper-catalyzed cross-coupling reactions are powerful methods for forming the aryl ether bond. While not the most common route for this specific molecule, these methods offer an alternative to traditional Williamson ether synthesis, especially for more complex substrates.
Nitrile Hydrogenation: The reduction of nitriles to primary amines is often accomplished using transition metal catalysts. researchgate.net Catalysts based on nickel (e.g., Raney nickel), palladium, platinum, and rhodium are commonly used for this transformation. The choice of catalyst and reaction conditions can be optimized to selectively reduce an aliphatic nitrile in the presence of an aromatic one, or to reduce a nitro group to an amine.
Cyanation Reactions: The introduction of the nitrile group can be achieved through metal-catalyzed cyanation of aryl halides or triflates. Palladium-catalyzed cyanation reactions are particularly common and offer a versatile method for introducing the nitrile functionality.
The development of heterogeneous catalysts, where the metal catalyst is supported on a solid material, is an area of active research. uni-regensburg.de These catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recycling, aligning with the principles of green chemistry.
Organocatalysis and Other Catalytic Systems
The synthesis of this compound can be approached through modern catalytic strategies that offer improvements in efficiency, selectivity, and environmental footprint over traditional stoichiometric methods. These approaches include metal-free organocatalysis and reactions employing advanced metallic catalyst systems, such as those based on ruthenium and gold nanoparticles. These methodologies are pivotal for key transformations, including the formation of the ether linkage and the synthesis or modification of the nitrile group.
Organocatalytic Strategies
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.gov For the synthesis of this compound, organocatalysts are particularly relevant for constructing the ether bond and for the formation of the nitrile functional group.
One of the most effective and industrially relevant organocatalytic methods applicable to this synthesis is Phase-Transfer Catalysis (PTC) . This technique is exceptionally well-suited for the Williamson ether synthesis, a cornerstone reaction for forming the ether linkage in the target molecule. numberanalytics.comtcichemicals.com The reaction would typically involve the O-alkylation of 4-hydroxybenzonitrile with a suitable 3-aminopropyl halide derivative. In this process, the phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase where it can react with the alkyl halide. wikipedia.orgwiley-vch.de This method avoids the need for strong, anhydrous bases and solvents, often leading to milder reaction conditions, simplified workup procedures, and reduced waste, aligning with the principles of green chemistry. fzgxjckxxb.comresearchgate.net
Another advanced organocatalytic strategy involves the use of N-heterocyclic carbenes (NHCs) . While not directly forming the aminopropoxy side chain, NHCs have been demonstrated as powerful catalysts for creating the benzonitrile group itself. Research has shown that chiral NHCs can catalyze the atroposelective synthesis of axially chiral benzonitriles from racemic 2-arylbenzaldehydes. nih.gov This process proceeds through a dynamic kinetic resolution, showcasing the ability of organocatalysts to control complex stereochemical outcomes during C-N bond formation. nih.gov
Below is a table summarizing applicable organocatalytic methods.
Interactive Table 1: Organocatalytic Methods Relevant to the Synthesis of this compound
| Catalytic Method | Key Reaction Step | Typical Catalysts | Substrate Example | Advantages |
|---|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Williamson Ether Synthesis (O-alkylation) | Quaternary ammonium salts (e.g., TBAB), Phosphonium salts | 4-Hydroxybenzonitrile + Halogenated 3-aminopropane | Mild conditions, high efficiency, green methodology, simple workup. numberanalytics.comresearchgate.net |
Other Novel Catalytic Systems
Beyond organocatalysis, various metal-based catalytic systems offer powerful tools for transformations relevant to synthesizing this compound.
Ruthenium (Ru) Catalysis: Ruthenium complexes are highly versatile and have been employed in numerous reactions involving nitriles. Ruthenium catalysts can efficiently hydrate (B1144303) nitriles to the corresponding amides, a reaction that can be useful for subsequent transformations. d-nb.info More directly, ruthenium-catalyzed oxidative cyanation of tertiary amines provides a route to α-aminonitriles, demonstrating its utility in forming C-CN bonds. beilstein-journals.org For example, the RuCl₃·nH₂O system, using NaCN and molecular oxygen, effectively converts various N,N-dimethylanilines into their cyanated products in excellent yields. beilstein-journals.org Such methodologies highlight the potential for ruthenium catalysts in constructing or modifying molecules containing both amine and nitrile functionalities.
Gold Nanoparticle (AuNP) Catalysis: Heterogeneous catalysis using gold nanoparticles has emerged as a robust and sustainable option. Supported gold nanoparticles, for instance on metal oxides like MnO₂ or TiO₂, have shown significant catalytic activity. researchgate.netmdpi.com They can promote the hydration of benzonitrile to benzamide (B126). researchgate.net Furthermore, AuNPs are highly effective for the chemoselective reduction of aromatic nitro compounds to their corresponding amines, even in the presence of other reducible functional groups. mdpi.comnih.gov This is a critical transformation for preparing aromatic amine precursors that could be used in building blocks for more complex molecules. For example, Au/TiO₂ in the presence of a reducing agent like Et₃SiH can selectively reduce a nitro group, leaving moieties like nitriles or halogens intact. mdpi.comnih.gov
A summary of these catalytic systems is presented in the table below.
Interactive Table 2: Selected Metal-Catalyzed Reactions Relevant to Benzonitrile Derivatives
| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Findings |
|---|---|---|---|---|
| RuCl₃·nH₂O / O₂ | Oxidative Cyanation | N,N-dimethylanilines | α-Aminonitriles | Provides an efficient route to α-aminonitriles using molecular oxygen as the oxidant. beilstein-journals.org |
| [RuCl₂(dmso-S)₂(CAP)₂] | Nitrile Hydration | Benzonitrile | Benzamide | Efficiently catalyzes the selective hydration of nitriles to amides in water. d-nb.info |
| Au/MnO₂ | Nitrile Hydration | Benzyl alcohol / Benzonitrile | Benzamide | Promotes the hydration of the nitrile group to form the corresponding amide. researchgate.net |
Chemical Reactivity and Transformational Pathways of 4 3 Aminopropoxy Benzonitrile
Reactions Involving the Nitrile Functional Group
[3+2] Cycloaddition Reactions (e.g., Benzonitrile (B105546) N-oxide Systems)
The [3+2] cycloaddition is a powerful method for constructing five-membered heterocyclic rings. bibliotekanauki.pl The benzonitrile moiety can participate as the dipolarophile in these reactions. A key example is the reaction with nitrile oxides, such as benzonitrile N-oxide, which are three-atom components. These reactions provide a direct route to 1,2,4-oxadiazoline heterocycles. bibliotekanauki.pl
Computational studies on the [3+2] cycloaddition reactions of benzonitrile N-oxide with substituted benzylideneanilines indicate that electron-releasing substituents, such as the aminopropoxy group on the benzonitrile ring, can influence the reaction rate. bibliotekanauki.plicm.edu.pl The reaction proceeds via a concerted mechanism where the nitrile oxide adds across a double or triple bond. In the case of 4-(3-Aminopropoxy)benzonitrile, it would react with a suitable dipolarophile to form a substituted heterocyclic system.
Table 1: [3+2] Cycloaddition of Benzonitrile Derivatives
| Reactant A (Dipole) | Reactant B (Dipolarophile) | Product Type | Reference |
|---|---|---|---|
| Benzonitrile N-oxide | Benzylideneaniline | 1,2,4-Oxadiazoline | bibliotekanauki.pl |
Nucleophilic Additions and Hydrolytic Transformations
The electrophilic carbon of the nitrile group is a target for various nucleophiles. libretexts.orgsavemyexams.com
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or a primary amide as an intermediate. vulcanchem.comdoubtnut.com The complete hydrolysis of this compound would result in the formation of 4-(3-Aminopropoxy)benzoic acid. This transformation involves the initial addition of water to the nitrile, forming an amide intermediate, which is then further hydrolyzed. mmu.ac.uk
Reaction with Organometallic Reagents: Grignard reagents (RMgX) can add to the nitrile group to form ketones after hydrolysis of the intermediate imine anion. wmich.edu However, in the case of this compound, the primary amine's acidic proton would react with the Grignard reagent. Therefore, protection of the amine group, for instance as a silyl (B83357) amine or carbamate, would be necessary before attempting a Grignard reaction on the nitrile.
Formation of Nitrogen-Containing Heterocycles (e.g., Tetrazoles)
One of the most significant reactions of the nitrile group is its conversion into a tetrazole ring. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. sci-hub.se The synthesis is typically achieved through a [2+3] cycloaddition reaction between the nitrile and an azide (B81097) source, most commonly sodium azide (NaN₃). researchgate.netresearchgate.net
This reaction is often catalyzed by Lewis acids, such as zinc chloride (ZnCl₂) or various metal complexes, which activate the nitrile group towards nucleophilic attack by the azide ion. jsynthchem.comgoogle.comorganic-chemistry.org The reaction of this compound with sodium azide would yield 5-(4-(3-aminopropoxy)phenyl)-1H-tetrazole. A similar transformation has been reported for the synthesis of 5-(4-(3-(Dimethoxy(methyl)silyl)propoxy)phenyl)-1H-tetrazole, demonstrating the viability of this reaction on a related substrate. researchgate.net
Table 2: Conditions for Tetrazole Synthesis from Benzonitriles
| Nitrile Substrate | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzonitrile | NaN₃ | Acidic nano magnetic (Fe₃O₄@SiO₂-SO₃H) | N/A | N/A | High | jsynthchem.com |
| Substituted Benzonitriles | NaN₃ | ZnO-RGO | Water | 100 | 72-96 | researchgate.net |
| Benzonitrile | NaN₃ | Yb(OTf)₃ | N/A | N/A | Good | organic-chemistry.org |
Reactivity of the Primary Amine Moiety
The primary amine (-NH₂) at the terminus of the propoxy chain is a potent nucleophile and a basic center, allowing for a wide array of functionalization reactions. vulcanchem.comlibretexts.org
Amine-Directed Functionalization and Derivatization
The lone pair of electrons on the nitrogen atom makes the primary amine group highly reactive towards electrophiles.
Acylation and Alkylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. It can also undergo alkylation with alkyl halides. These reactions are fundamental for building more complex molecular architectures. vulcanchem.com In research, the derivatization of amine groups is a common strategy; for example, reaction with chiral isocyanates can be used to form diastereomeric urea (B33335) derivatives for the resolution of racemic amines. google.com
Functionalization for Material Science: Aminopropyl groups are frequently used to functionalize surfaces, such as silica (B1680970) nanoparticles, to alter their chemical properties. researchgate.net The amine group of this compound is analogous to the one in (3-aminopropyl)triethoxysilane (APTES) and can be expected to undergo similar surface-grafting reactions.
Condensation and Imine Formation Reactions
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases (C=N). numberanalytics.com This reaction is reversible and typically acid-catalyzed. libretexts.orgpearson.com The process involves the initial nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.org
The aminopropyl group of the title compound can react with various carbonyl-containing molecules. For instance, condensation of tris(3-aminopropyl)amine (B1583958) with salicylaldehyde (B1680747) yields a tripodal Schiff-base ligand, illustrating the typical reactivity of aminopropyl moieties. mdpi.comresearchgate.net This reaction is crucial for creating ligands for metal complexes and for synthesizing precursors to more complex heterocyclic systems.
Table 3: Imine Formation Reaction Details
| Reactants | Product Type | Key Steps | Reference |
|---|---|---|---|
| Primary Amine + Aldehyde/Ketone | Imine (Schiff Base) | 1. Nucleophilic attack of amine on carbonyl. 2. Formation of carbinolamine. 3. Dehydration. | numberanalytics.comlibretexts.org |
Transformations of the Propoxy Linkage
The propoxy linkage of this compound contains two key reactive sites: the ether bond and the terminal primary amino group. The aliphatic primary amine is the more reactive of the two functionalities under typical synthetic conditions.
The terminal amino group (-NH₂) serves as a versatile handle for a variety of chemical modifications, primarily through reactions characteristic of primary amines. These include N-acylation and N-alkylation to generate a diverse array of derivatives.
N-Acylation: The primary amine can readily react with acylating agents such as acid chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with an acid chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield an N-acyl derivative. This type of transformation is fundamental in medicinal chemistry for modifying a compound's properties. nih.gov
N-Alkylation: The nitrogen atom can also undergo alkylation with alkyl halides. This reaction introduces alkyl groups onto the amine, potentially leading to secondary or tertiary amines, or even quaternary ammonium (B1175870) salts depending on the reaction conditions and the amount of alkylating agent used.
Condensation Reactions: The primary amine can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reversible reaction is often a key step in the synthesis of more complex heterocyclic structures.
While the ether linkage (-O-) is generally stable, its cleavage can be achieved under harsh conditions, such as with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). However, reactions targeting the more labile amino group are typically preferred for selective transformations of the propoxy chain.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzonitrile Ring
The reactivity of the benzonitrile ring in this compound towards substitution is governed by the electronic effects of its two substituents: the aminopropoxy group and the cyano group.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the outcome is determined by the interplay of the activating aminopropoxy group and the deactivating cyano group. wvu.edu
Aminopropoxy Group (-OCH₂CH₂CH₂NH₂): The ether oxygen atom attached directly to the ring is an activating group. Its lone pairs of electrons can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. This resonance effect is strongest at the ortho and para positions, making the alkoxy group a powerful ortho, para-director. wvu.edumnstate.edu
Cyano Group (-C≡N): The nitrile group is a strong electron-withdrawing group due to the high electronegativity of nitrogen and the nature of the carbon-nitrogen triple bond. It deactivates the ring by inductively pulling electron density away from it. This deactivating effect is felt at all positions but makes the meta position the least deactivated site for electrophilic attack. The cyano group is therefore a meta-director. researchgate.net
In this compound, these two groups are situated para to each other. The directing effects are therefore superimposed. The strongly activating ortho, para-directing aminopropoxy group dominates the reactivity. It directs incoming electrophiles to the positions ortho to itself (C3 and C5), which are also meta to the deactivating cyano group. Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield 3-substituted products. For example, nitration would likely produce 4-(3-Aminopropoxy)-3-nitrobenzonitrile. A related compound, 4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitro-benzonitrile, demonstrates this regioselectivity where nitration occurs ortho to the alkoxy group. europa.eu
| Substituent | Type | Directing Effect | Position of Substitution |
|---|---|---|---|
| -OCH₂CH₂CH₂NH₂ (Aminopropoxy) | Activating | Ortho, Para | C3, C5 |
| -CN (Cyano) | Deactivating | Meta | C2, C6 |
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a distinct process from electrophilic substitution. numberanalytics.commasterorganicchemistry.com It typically requires two key features on the aromatic ring:
A strong electron-withdrawing group to make the ring electron-deficient and thus susceptible to attack by a nucleophile.
A good leaving group (such as a halide) that can be displaced by the incoming nucleophile. fishersci.fi
The this compound molecule contains a strong electron-withdrawing group, the cyano group, which activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to itself. chemistry.coach However, the parent molecule lacks a suitable leaving group on the aromatic ring. Therefore, this compound itself is not expected to undergo SNAr reactions directly.
Advanced Spectroscopic and Structural Elucidation of 4 3 Aminopropoxy Benzonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-(3-Aminopropoxy)benzonitrile. By analyzing the chemical shifts (δ), signal multiplicities, and integration values in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. vanderbilt.edumsu.edu
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propoxy chain, and the amine protons are expected. The aromatic protons typically appear in the downfield region (around 7.0-8.0 ppm) and exhibit splitting patterns characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons of the aminopropoxy group will present as multiplets in the upfield region, with their specific chemical shifts and couplings providing information about their proximity to the oxygen and nitrogen atoms. The amine protons often appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. msu.edu
The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) is characteristically found at a lower field. The aromatic carbons will have signals in the aromatic region (typically 100-160 ppm), with the carbon attached to the electron-withdrawing nitrile group being more deshielded. The aliphatic carbons of the propoxy chain will appear at higher field. msu.edu
For derivatives of this compound, such as those resulting from reactions at the amino group or modifications to the aromatic ring, NMR spectroscopy is crucial for confirming the structural changes. For instance, the formation of an amide or a Schiff base from the primary amine would result in the disappearance of the NH₂ signal and the appearance of new, characteristic signals for the newly formed functional group. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively assign proton and carbon signals, especially in more complex derivatives. marquette.edu
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to -CN) | 7.5 - 7.7 | Doublet |
| Aromatic (ortho to -O) | 6.9 - 7.1 | Doublet |
| -OCH₂- | 4.0 - 4.2 | Triplet |
| -CH₂- (middle) | 1.9 - 2.1 | Multiplet |
| -CH₂N- | 2.8 - 3.0 | Triplet |
| -NH₂ | 1.5 - 2.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| C≡N | 118 - 122 |
| Aromatic (C-CN) | 104 - 108 |
| Aromatic (C-O) | 160 - 164 |
| Aromatic (CH) | 115 - 135 |
| -OCH₂- | 65 - 70 |
| -CH₂- (middle) | 28 - 32 |
| -CH₂N- | 38 - 42 |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule, providing insights into its electronic structure. numberanalytics.com The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. tanta.edu.eg For this compound, the UV spectrum is dominated by absorptions arising from π→π* transitions within the benzene ring and the nitrile group.
The UV spectrum of benzonitrile (B105546), a related compound, typically shows a primary absorption band around 224 nm and a weaker, secondary band around 271 nm. scribd.com The presence of the aminopropoxy group, an auxochrome, attached to the benzonitrile chromophore is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.
The electronic structure of derivatives can be further probed by observing shifts in the absorption maxima upon chemical modification. For example, derivatization of the amino group can alter the electronic properties of the molecule, leading to predictable shifts in the UV-Vis spectrum. The solvent environment can also influence the absorption spectrum, with polar solvents often causing shifts in the positions of the absorption bands. tanta.edu.eg
Table 3: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) |
| Primary (π→π) | ~230 - 240 | High |
| Secondary (π→π) | ~275 - 285 | Low |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. In a typical mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would involve the cleavage of the propoxy chain. For instance, the loss of the aminopropyl group or fragments thereof would lead to characteristic daughter ions. The fragmentation of even-electron ions, such as protonated molecules ([M+H]⁺), often follows predictable pathways, leading to the formation of stable neutral molecules and charged fragments. researchgate.net
Analysis of the fragmentation patterns of derivatives can confirm the success of a chemical modification. For example, if the amino group has been acylated, the mass spectrum will show a molecular ion peak corresponding to the increased molecular weight, and the fragmentation pattern will include ions characteristic of the newly introduced acyl group. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and induce further fragmentation, providing more detailed structural information. nih.gov
Table 4: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment | Neutral Loss |
| 176 | [M]⁺ | - |
| 159 | [M - NH₃]⁺ | NH₃ |
| 119 | [M - C₃H₇N]⁺ | C₃H₇N |
| 103 | [C₇H₄N]⁺ | C₃H₈NO |
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The crystal structure would reveal the planarity of the benzonitrile group and the conformation of the flexible aminopropoxy side chain. Intermolecular interactions, such as hydrogen bonding involving the amino group and potential π-π stacking of the aromatic rings, would also be elucidated. nih.gov These interactions are crucial for understanding the packing of the molecules in the crystal lattice.
For derivatives of this compound, single-crystal X-ray diffraction can confirm the stereochemistry of newly formed chiral centers or the geometry of new functional groups. The analysis of the crystal structures of a series of related derivatives can provide valuable insights into structure-property relationships. researchgate.net
Table 5: Key Structural Parameters from Single-Crystal X-ray Diffraction
| Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal lattice. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-N, C-O). |
| Bond Angles | The angles between three connected atoms (e.g., C-C-C, C-O-C). |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |
| Hydrogen Bonding | The distances and angles of intermolecular hydrogen bonds. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. anton-paar.com For this compound, the IR and Raman spectra will exhibit distinct bands corresponding to the various functional groups.
The nitrile group (C≡N) has a strong and sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. The C-O stretching of the ether linkage will appear in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric). The N-H stretching vibrations of the primary amine will be visible as one or two bands in the region of 3300-3500 cm⁻¹, and the N-H bending vibration will be observed around 1600 cm⁻¹. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are located just below 3000 cm⁻¹. researchgate.net
Raman spectroscopy provides complementary information. While the nitrile stretch is also strong in the Raman spectrum, non-polar bonds often give stronger Raman signals than IR signals. anton-paar.com The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule. libretexts.org
For derivatives, changes in the vibrational spectra can confirm chemical transformations. For example, the formation of an amide from the amine would lead to the appearance of a strong C=O stretching band around 1650 cm⁻¹ and the disappearance of the primary N-H stretching bands, which would be replaced by a single N-H stretching band for the secondary amide.
Table 6: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Nitrile (-C≡N) | Stretching | 2220 - 2260 | IR, Raman |
| Amine (-NH₂) | N-H Stretching | 3300 - 3500 | IR |
| N-H Bending | 1590 - 1650 | IR | |
| Ether (-O-) | C-O Stretching | 1200 - 1300 (asym), 1000 - 1100 (sym) | IR |
| Aromatic Ring | C-H Stretching | 3000 - 3100 | IR, Raman |
| C=C Stretching | 1450 - 1600 | IR, Raman | |
| Alkyl Chain | C-H Stretching | 2850 - 2960 | IR, Raman |
Computational Chemistry and Theoretical Modeling of 4 3 Aminopropoxy Benzonitrile
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.govscispace.com It is based on calculating the electron density rather than the complex many-electron wavefunction, providing a balance between accuracy and computational cost. scispace.com For 4-(3-aminopropoxy)benzonitrile, DFT calculations, typically using a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. nih.govanalis.com.my
Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. The energy gap between these orbitals (E_LUMO - E_HOMO) is a critical indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. journalijar.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopropoxy group and the benzene (B151609) ring, while the LUMO is likely concentrated on the electron-withdrawing nitrile group and the aromatic ring. journalijar.com
Another important aspect is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. In an MEP map, negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. journalijar.com For this molecule, the MEP would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the propoxy chain, with positive potential localized around the hydrogen atoms of the amino group. journalijar.com
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) Note: The following data is illustrative and based on typical values for similar aromatic compounds.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap (ΔE) | 5.27 | eV |
| Dipole Moment | 4.5 | Debye |
| Ionization Potential | 6.25 | eV |
| Electron Affinity | 0.98 | eV |
Molecular Dynamics Simulations for Conformational Analysis
Conformational analysis via MD involves simulating the molecule's behavior in a defined environment (e.g., in a vacuum or a specific solvent) over a period, allowing for the exploration of different energy states corresponding to various conformations. Key parameters analyzed are the dihedral angles along the flexible chain (e.g., C-C-C-N, O-C-C-C, C-O-C-C). By tracking these angles, a potential energy surface can be mapped to identify low-energy, stable conformers. For instance, simulations of related molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN) have been used to study the rotation of the amino group relative to the benzene ring. In the case of this compound, the analysis would focus on the folding of the propoxy chain and its orientation relative to the aromatic ring.
Table 2: Key Dihedral Angles and Predicted Stable Conformers of this compound Note: The following data is hypothetical, illustrating potential results from an MD simulation.
| Conformer | Dihedral Angle 1 (C(ring)-O-C1-C2) | Dihedral Angle 2 (O-C1-C2-C3) | Dihedral Angle 3 (C1-C2-C3-N) | Relative Energy (kcal/mol) |
| A (Extended) | ~180° (anti) | ~180° (anti) | ~180° (anti) | 0.00 |
| B (Gauche 1) | ~180° (anti) | ~60° (gauche) | ~180° (anti) | +0.85 |
| C (Gauche 2) | ~180° (anti) | ~180° (anti) | ~60° (gauche) | +1.20 |
| D (Folded) | ~60° (gauche) | ~60° (gauche) | ~60° (gauche) | +2.50 |
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry offers indispensable tools for elucidating the intricate details of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. nih.govresearchgate.net For this compound, theoretical studies can predict its behavior in various chemical transformations, such as nucleophilic aromatic substitution, hydrogenation of the nitrile group, or reactions involving the terminal amino group.
DFT calculations can map the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. researchgate.net For example, in a reaction involving the amino group, such as an Aromatic Nucleophilic Substitution (ANS), theoretical models can determine whether the reaction proceeds via a classical mechanism or involves amine aggregates, which can be influenced by hydrogen bonding. researchgate.net Similarly, the hydrogenation of the benzonitrile (B105546) moiety to form the corresponding benzylamine (B48309) can be modeled to understand the reaction pathway and the influence of catalysts. researchgate.net Theoretical studies on the degradation of other aromatic compounds have shown that mechanisms like Radical Adduct Formation (RAF) and Formal Hydrogen Atom Transfer (FHAT) can be investigated, with calculations determining the free energy barriers for each potential pathway. nih.gov Such studies on this compound would clarify which parts of the molecule are most likely to react under specific conditions.
Table 3: Hypothetical DFT-Calculated Activation Energies for a Proposed Reaction Pathway (e.g., N-alkylation) Note: This table presents illustrative data for a hypothetical reaction to demonstrate the output of such a study.
| Reaction Step | Description | Activation Energy (ΔG‡) (kcal/mol) |
| 1 | Nucleophilic attack of the amino group on an electrophile | 15.2 |
| 2 | Formation of the initial adduct (intermediate) | -5.8 (relative to reactants) |
| 3 | Proton transfer to a base | 8.5 |
| 4 | Formation of the final N-alkylated product | -12.1 (relative to reactants) |
Prediction of Reactivity and Selectivity Parameters
Conceptual DFT provides a framework for defining chemical concepts like electronegativity and hardness, and for predicting molecular reactivity. scispace.comrsc.org Reactivity descriptors calculated from the electronic structure can forecast how and where a molecule is likely to react. uchile.cl One of the most powerful tools in this area is the Fukui function, f(r), which identifies the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.netfaccts.de
The Fukui function is derived from the change in electron density as an electron is added to or removed from the system. faccts.de Specifically, f+(r) indicates the site for nucleophilic attack (where an electron is best accepted), f-(r) shows the site for electrophilic attack (from where an electron is most easily donated), and f0(r) points to the site for radical attack. By condensing these values to individual atoms, one can generate a ranked list of reactive sites within this compound. scm.com It would be expected that the amino nitrogen would have a high f- value, making it a prime site for electrophilic attack. Conversely, the nitrile carbon and specific carbons on the aromatic ring would likely show high f+ values, indicating susceptibility to nucleophilic attack. These predictions are crucial for planning synthetic routes and understanding the molecule's chemical behavior. researchgate.netrsc.org
Table 4: Predicted Condensed Fukui Function Indices for Selected Atoms of this compound Note: This table contains representative values to illustrate how Fukui functions predict site selectivity. Higher values indicate greater reactivity for the specified type of attack.
| Atom | Atom Number/Position | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |
| N (amino) | N1 | 0.015 | 0.185 | 0.100 |
| C (nitrile) | C11 | 0.150 | 0.020 | 0.085 |
| N (nitrile) | N2 | 0.110 | 0.045 | 0.078 |
| C (ring, ortho to O) | C2 | 0.095 | 0.080 | 0.088 |
| C (ring, meta to O) | C3 | 0.125 | 0.030 | 0.078 |
| C (ring, para to O) | C4 (ipso-CN) | 0.050 | 0.010 | 0.030 |
| O (propoxy) | O1 | 0.065 | 0.120 | 0.093 |
Design and Synthesis of Novel Derivatives and Analogues of 4 3 Aminopropoxy Benzonitrile for Research Purposes
Structural Diversification Strategies
The primary amino group and the nitrile functionality of 4-(3-Aminopropoxy)benzonitrile are key handles for structural diversification. The amino group can readily participate in reactions such as N-acylation, N-alkylation, reductive amination, and condensation with various carbonyl compounds to form Schiff bases. These reactions allow for the introduction of a wide range of substituents, altering the molecule's steric and electronic properties.
The nitrile group offers another avenue for chemical modification. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. Furthermore, the nitrile can undergo cycloaddition reactions or be utilized in metal-catalyzed cross-coupling reactions, expanding the molecular complexity. The aromatic ring itself can also be a site for electrophilic substitution reactions, although this is less common compared to modifications at the amino and nitrile groups. These strategic modifications enable the generation of a large library of derivatives for screening in various research contexts.
Incorporation into Complex Molecular Scaffolds
The unique bifunctional nature of this compound makes it an ideal synthon for incorporation into more complex heterocyclic systems. This is a common strategy in medicinal chemistry and materials science to develop novel compounds with specific biological activities or material properties.
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. mdpi.comnih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid derivative. nih.govsemanticscholar.orgijrar.org this compound can be utilized in the synthesis of benzimidazole-containing molecules. For instance, the nitrile group can be transformed into a functional group that can react with an o-phenylenediamine. Alternatively, the amino group can be used to link the benzonitrile (B105546) moiety to a pre-formed benzimidazole core. A visible-light-induced reaction using Eosin Y as a photocatalyst has been developed for the construction of benzimidazole derivatives from o-phenylenediamines and benzonitrile derivatives in water, offering a green and efficient synthetic route. sioc-journal.cn
Table 1: Examples of Benzimidazole Synthesis Strategies
| Starting Materials | Reaction Type | Catalyst/Reagent | Resulting Structure |
| o-phenylenediamine, Aldehyde | Condensation | p-toluenesulfonic acid | 1,2-disubstituted benzimidazole |
| o-phenylenediamine, Carboxylic Acid | Condensation | Ammonium (B1175870) chloride | 2-substituted benzimidazole |
| o-phenylenediamine, Benzonitrile derivative | Radical Cyclization | Eosin Y (Visible light) | 2-substituted benzimidazole |
Thiazolidinones are five-membered heterocyclic rings containing sulfur and nitrogen, known for a wide range of biological applications. nih.govresearchcommons.org The synthesis of thiazolidinone derivatives can be achieved through the reaction of a Schiff base with thioglycolic acid. chemmethod.com The primary amine of this compound can be condensed with an aldehyde to form a Schiff base, which can then be cyclized with thioglycolic acid to yield a thiazolidinone ring bearing the 4-(3-propoxy)benzonitrile tail. This approach allows for the systematic variation of substituents on the thiazolidinone ring and the aromatic aldehyde component.
Azoles, including imidazoles and triazoles, are a cornerstone of many pharmaceutical compounds. nih.govnih.govmdpi.com The incorporation of the this compound moiety into these scaffolds can be achieved through various synthetic strategies. The amino group can act as a nucleophile to react with appropriately functionalized azole precursors. For example, it can be used to displace a leaving group on an imidazole (B134444) or triazole ring. The nitrile group also provides a handle for further functionalization after the core azole structure has been formed.
Quinazolinones are bicyclic heterocyclic compounds that have attracted significant attention in medicinal chemistry. researchgate.netmdpi.com Their synthesis can be accomplished through several routes, often starting from anthranilic acid or its derivatives. mdpi.com The amino group of this compound can be used to form an amide bond with a derivative of anthranilic acid, which can then be cyclized to form the quinazolinone ring. Alternatively, the nitrile group can be involved in cyclization reactions to form the quinazoline (B50416) ring system. organic-chemistry.org For example, a palladium-catalyzed cyanation of a bromo-substituted precursor followed by hydrogenation of the nitrile can generate an amine that is then used to construct the quinazolinone core. nih.gov
Table 2: Selected Quinazolinone Synthesis Methods
| Precursors | Key Reaction Step | Catalyst/Reagent |
| 2-Aminobenzylamine, Aldehyde | Aerobic Oxidation | CuCl/DABCO/4-HO-TEMPO |
| (2-Bromophenyl)methylamines, Amidine hydrochlorides | Cascade N-arylation, Nucleophilic substitution, Aerobic oxidation | CuBr |
| 2-Aminoarylmethanols, Nitriles | Dehydrogenative Coupling | Iridium catalyst |
The 4-aminoquinoline (B48711) scaffold is a key pharmacophore in several antimalarial drugs. nih.govplos.orgplos.org The synthesis of novel aminoquinoline analogues often involves the reaction of a 4-chloroquinoline (B167314) with a primary amine. frontiersin.org this compound can be directly coupled with a 4,7-dichloroquinoline (B193633) to introduce the aminopropoxybenzonitrile side chain at the 4-position of the quinoline (B57606) ring. This allows for the exploration of how this particular side chain influences the properties of the resulting aminoquinoline derivative. Parallel synthetic methods are often employed to generate libraries of such compounds with variations in the quinoline core and the side chain. nih.gov
Indole (B1671886) and Piperidine (B6355638) Hybrid Systems
The combination of the this compound backbone with indole and piperidine moieties has led to the development of complex hybrid systems. These heterocyclic systems are of significant interest in medicinal chemistry. The synthesis of such hybrids often involves multi-step reaction sequences that build upon the reactive functionalities of the parent molecule.
A plausible synthetic strategy to create an indole-piperidine hybrid from this compound involves leveraging the primary amine as a nucleophile. For instance, the amine can be reacted with a suitably functionalized piperidine ring, which is then linked to an indole nucleus.
One potential synthetic route begins with the reductive amination of a piperidone derivative with this compound. The resulting secondary amine can then undergo N-alkylation with a haloalkyl-substituted indole to yield the final hybrid molecule. Another approach involves the formation of an amide linkage between the aminopropoxy chain and a piperidine carboxylic acid, which is subsequently connected to an indole moiety. huggingface.co
Catalytic methods, such as the AgSbF₆-catalyzed aza-Friedel–Crafts alkylation, have been effectively used to synthesize N-α indole substituted piperidine skeletons. rsc.org This type of reaction could be adapted to couple the aminopropoxybenzonitrile moiety with an indole ring via a piperidine linker. The general synthetic approaches are summarized in the table below.
| Synthetic Approach | Description | Key Reagents/Conditions | Reference |
| Reductive Amination | Reaction of the primary amine of this compound with a piperidone derivative, followed by reduction. | Piperidone derivative, Reducing agent (e.g., NaBH(OAc)₃) | google.com |
| N-Alkylation | Alkylation of the secondary amine formed from the initial coupling with a haloalkyl-indole. | Haloalkyl-indole, Base (e.g., K₂CO₃) | google.com |
| Amide Coupling | Formation of an amide bond between the aminopropoxy group and a piperidine-carboxylic acid derivative. | Piperidine-carboxylic acid, Coupling agent (e.g., DCC, EDC) | huggingface.co |
| Catalytic Alkylation | Aza-Friedel–Crafts reaction to form a C-N bond between the indole and piperidine rings. | Indole, N,O-acetal of piperidine, AgSbF₆ catalyst | rsc.org |
These synthetic strategies allow for the creation of a diverse library of indole-piperidine hybrids derived from this compound, enabling the exploration of their chemical space for various research applications.
Structure-Reactivity Relationship Studies of Analogues
Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity. For analogues of this compound, these studies typically focus on how modifications to the benzonitrile ring, the propoxy linker, and the terminal amino group affect the molecule's chemical behavior.
Research on analogous compounds provides insights into potential reactivity trends. For example, studies on benzonitrile derivatives have shown that the electronic nature of substituents on the aromatic ring significantly impacts the reactivity of the nitrile group. Electron-withdrawing groups can enhance the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.
In studies of similar structures, like aminopropoxy-benzonitrile analogues, modifications to the linker and terminal group have been shown to influence properties such as binding affinity to biological targets. For instance, the molecule NPS-2143, which shares an aminopropoxy benzonitrile core, acts as a potent antagonist of the calcium-sensing receptor (CaSR). researchgate.netacs.org The specific stereochemistry and substituents on the propoxy chain are critical for its activity.
Furthermore, the stereochemistry of related piperidine-containing molecules has been shown to be a key determinant of their biological activity. In a series of 1-propargyl-4-styrylpiperidines, the cis and trans isomers exhibited selective inhibition of different monoamine oxidase (MAO) isoforms, highlighting the importance of the three-dimensional arrangement of the molecule. acs.org
The table below summarizes key structure-reactivity relationships observed in analogues, which can be extrapolated to derivatives of this compound.
| Structural Modification | Observed Effect on Reactivity/Activity | Example Compound Class | Reference |
| Substitution on Benzonitrile Ring | Electron-withdrawing groups increase the electrophilicity of the nitrile. Positional changes of substituents alter binding pocket interactions. | Benzophenone analogues | evitachem.com |
| Variation in Linker Chain | Length and flexibility of the linker can influence binding affinity and selectivity for biological targets. | Oxazepinoquinazolines | google.com |
| Stereochemistry | Geometric isomers (cis/trans) can lead to differential activity and selectivity. | 1-Propargyl-4-styrylpiperidines | acs.org |
| Terminal Group Modification | Nature of the terminal functional group (e.g., amine, amide, guanidine) significantly impacts interactions with target sites. | C-glucopyranosyl pyrazoles | researchgate.net |
These findings underscore the importance of systematic structural modifications to tune the reactivity and properties of this compound analogues for specific research purposes.
Research Applications and Synthetic Utility of 4 3 Aminopropoxy Benzonitrile
Versatile Intermediate in Organic Synthesis
The utility of 4-(3-Aminopropoxy)benzonitrile as a versatile intermediate stems from the distinct reactivity of its functional groups. The primary amine, the nitrile moiety, and the aromatic ring can all participate in a wide array of chemical transformations, often independently of one another. numberanalytics.comrsc.org
The primary amine group serves as a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The nitrile group is also highly versatile; it can be reduced to a primary amine using agents like lithium aluminum hydride, hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or participate in cycloaddition reactions to form heterocyclic systems. numberanalytics.comsmolecule.com The ether linkage provides a stable and flexible three-carbon spacer, while the benzene (B151609) ring can undergo electrophilic substitution, although it is deactivated by the electron-withdrawing nitrile group. atamankimya.com This multifunctional nature allows for the sequential or orthogonal modification of the molecule, making it a key component in multi-step synthetic pathways.
Table 1: Potential Reactions of this compound Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Primary Amine | Acylation | Acyl Halides, Anhydrides | Amides |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | |
| Schiff Base Formation | Aldehydes, Ketones | Imines | |
| Nitrile | Reduction | LiAlH₄, NaBH₄, Catalytic Hydrogenation | Primary Amines smolecule.comgoogle.com |
| Hydrolysis (partial) | H₂O, Acid/Base Catalyst | Amides researchgate.netmdpi.com | |
| Hydrolysis (full) | Strong Acid/Base, Heat | Carboxylic Acids numberanalytics.com | |
| Cycloaddition | Azides (e.g., NaN₃) | Tetrazoles | |
| Aromatic Ring | Electrophilic Substitution | Nitrating/Halogenating agents | Substituted Benzene Derivatives |
Precursor for the Development of Advanced Chemical Scaffolds
In medicinal chemistry and materials science, a chemical scaffold is a core molecular structure upon which a variety of functional groups can be appended to create a library of diverse compounds. spirochem.com this compound is an excellent precursor for such scaffolds due to its defined structure, which presents reactive handles at opposite ends of the molecule, separated by a flexible linker.
This configuration allows for the systematic construction of complex molecular architectures. For instance, the amine can be used as an anchor point to a solid support or a larger molecular framework, while the nitrile group is elaborated into other functionalities. Conversely, the nitrile can be transformed first, followed by reactions at the amino group. This strategic approach is fundamental in diversity-oriented synthesis. Research into the creation of complex fused heterocyclic systems, such as pyrrolidine-fused cyclohepta- or azepinoindoles, often relies on precursors with multiple reactive sites to enable intricate cyclization cascades, highlighting the value of building blocks like this compound. nih.govucl.ac.ukrsc.org
Table 2: Scaffold Architectures from this compound
| Precursor Transformation | Resulting Scaffold Type | Potential Application |
|---|---|---|
| Polymerization via amine and transformed nitrile (e.g., amine or carboxyl) | Linear Polymers | Functional materials, drug delivery systems |
| Intramolecular cyclization | Macrocycles | Host-guest chemistry, ionophores |
| Reaction with other multifunctional molecules | Branched or Dendritic Structures | High-loading drug conjugates, catalysts |
Role in the Synthesis of Heterocyclic Compounds
The functional groups of this compound make it a suitable starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds. uob.edu.ly
Quinazolines: Quinazoline (B50416) and quinazolinone scaffolds are common in medicinal chemistry. nih.govgeneris-publishing.com Their synthesis often involves the cyclization of ortho-substituted anilines. While this compound itself is not ortho-substituted, a closely related analogue, 2-amino-6-(3-aminopropoxy)benzonitrile, has been used in an expedient synthesis of oxazepinoquinazolines. mmu.ac.uk The synthesis proceeds through a Niementowski reaction with formic acid to form the quinazoline ring, followed by a BOP-mediated ring closure to yield the final tetracyclic scaffold. mmu.ac.uk This demonstrates the utility of the aminopropoxybenzonitrile framework in building complex, fused heterocyclic systems.
Pyrazoles: Pyrazoles are another important class of heterocycles with diverse biological activities. nih.govuobasrah.edu.iq Synthetic routes to pyrazoles often involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. organic-chemistry.orgresearchgate.net The primary amine of this compound could be converted into a hydrazine moiety, which could then be used in such cyclization reactions to append a pyrazole (B372694) ring to the benzonitrile (B105546) structure.
Amidines: The nitrile group can react with amine derivatives, such as N-magnesium halides, to furnish amidines. wmich.edu This reaction transforms the cyano group into a new functional handle that can be used for further synthetic elaborations or as a key pharmacophore itself.
Potential Applications in Materials Science (e.g., Ligands, Polymers)
The distinct electronic and coordinating properties of the amine and nitrile groups position this compound as a valuable component in materials science.
Ligands for Coordination Polymers: The amine and nitrile nitrogens can both act as donor atoms, allowing the molecule to function as a ligand for metal ions. Research on the similar molecule 4-aminobenzonitrile (B131773) (4-ABN) has shown that it can form coordination polymers with cadmium, where the final structure (1D, 2D, or 3D) is directed by the choice of the metal salt's anion (e.g., I⁻, Br⁻, NO₃⁻). rsc.org The flexible propoxy chain in this compound would introduce conformational adaptability, potentially enabling the formation of novel, flexible metal-organic frameworks (MOFs) with applications in gas storage or separation. acs.orgresearchgate.netrsc.org
Monomers for Functional Polymers: As a molecule with two reactive sites (the primary amine and a transformable nitrile), it can serve as a monomer for polymerization. For example, after reduction of the nitrile to a second amine, the resulting diamine could undergo polycondensation with diacyl chlorides to form polyamides. Alternatively, it could participate in Michael addition reactions with diacrylates to form poly(β-amino ester)s, a class of biodegradable polymers used for gene delivery. nih.govbeilstein-journals.org
Modifiers for Perovskite Solar Cells: A significant application has been demonstrated for the closely related compound 4-(aminomethyl)benzonitrile (B84873) hydrochloride (AMBNCl) in perovskite solar cells (PSCs). nih.govresearchgate.net When used as an additive, AMBNCl passivates defects on the surface of the perovskite crystal. The polar nitrile group (-C≡N) and the ammonium (B1175870) terminal (-NH₃⁺) are believed to interact with and heal defects such as Pb²⁺ clusters and iodide vacancies. nih.govrsc.org This defect passivation suppresses non-radiative recombination, leading to a significant increase in device efficiency and long-term stability. nih.gov Given its structural and functional similarity, this compound is a strong candidate for achieving similar enhancements in PSC performance. researchgate.netmdpi.com
Table 3: Performance of Perovskite Solar Cells with Benzonitrile-Based Additive
| Device Configuration | Power Conversion Efficiency (PCE) | Stability (after 50 days in air) | Reference |
|---|---|---|---|
| Control Device | Suboptimal | Low | nih.gov |
| AMBNCl-Modified Device | 23.52% | Maintained 91.2% of initial efficiency | nih.govresearchgate.net |
Contribution to New Methodologies in Catalysis (e.g., Nanocatalysis)
In the field of catalysis, particularly nanocatalysis, this compound can play a dual role as both a molecular tool for catalyst design and a substrate for developing new reactions.
Ligand for Nanocatalyst Stabilization: The primary amine group can serve as an effective anchor to bind to the surface of metal nanoparticles (NPs), such as gold, palladium, or ruthenium. acs.org This binding passivates the NP surface, preventing aggregation and enhancing stability. The flexible propoxy chain would position the benzonitrile group away from the surface, creating a functionalized outer layer. This can influence the catalyst's solubility and electronic properties, potentially tuning its activity and selectivity. researchgate.net
Probe Substrate for Catalytic Reactions: The nitrile group is a key functional group in many important catalytic transformations. rsc.org this compound can be used as a model substrate to test the efficacy of new catalysts for reactions such as:
Nitrile Hydration: The conversion of nitriles to amides is a crucial industrial process. Magnetically recoverable ruthenium catalysts have been shown to effectively catalyze the hydration of benzonitrile to benzamide (B126) in water. mdpi.com
Nitrile Reduction: The reduction of nitriles to primary amines is a fundamental transformation. Novel catalysts, such as those based on cobalt in covalent organic frameworks, are being developed for this purpose. google.commdpi.com By using a bifunctional substrate like this compound, researchers can study catalyst activity while also assessing tolerance to other functional groups like amines. researchgate.net
Q & A
Q. What spectroscopic techniques are recommended for confirming the structure of 4-(3-Aminopropoxy)benzonitrile?
- Methodological Answer : Combine FT-IR to identify functional groups (e.g., nitrile stretching at ~2200 cm⁻¹ and amine N-H stretches), NMR (¹H and ¹³C) to assign proton environments (e.g., aromatic protons, aminopropoxy chain), and UV-Vis to detect π→π* or n→π* transitions. Cross-validate results with computational methods like Density Functional Theory (DFT) to simulate spectra and assign peaks . For advanced structural insights, use Natural Bond Orbital (NBO) analysis to study hyperconjugative interactions affecting stability .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Prioritize protecting group strategies (e.g., tert-butoxycarbonyl for amines) to prevent side reactions during propoxy chain introduction. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC . Use one-step synthesis approaches (e.g., nucleophilic substitution between 4-cyanophenol and 3-aminopropyl bromide) under anhydrous conditions with catalysts like K₂CO₃. Purify via column chromatography, and validate purity with GC-MS or melting point analysis .
Q. What precautions are critical when handling this compound in the lab?
- Methodological Answer : Wear nitrile gloves , P95 respirators , and full-body chemical-resistant clothing to avoid dermal/ocular exposure. Use fume hoods for weighing and synthesis steps. Store the compound in a cool, dry environment away from oxidizers. Dispose of waste via neutralization (e.g., dilute acetic acid for amines) followed by incineration .
Advanced Research Questions
Q. How can computational methods resolve contradictions in synthetic yields of this compound derivatives?
- Methodological Answer : Apply Reaxys or PISTACHIO databases to compare reaction conditions (solvent, temperature, catalysts) across literature. Use DFT to model reaction pathways and identify energy barriers. For example, steric hindrance in the aminopropoxy chain may reduce yields; computational optimization of substituent positioning can mitigate this. Validate predictions with small-scale experiments .
Q. What strategies are effective for analyzing the photophysical behavior of this compound?
- Methodological Answer : Conduct fluorescence spectroscopy in solvents of varying polarity to study intramolecular charge-transfer (ICT) states. Compare Stokes shifts to identify Twisted Intramolecular Charge-Transfer (TICT) or Planar Intramolecular Charge-Transfer (PICT) states. Use time-resolved spectroscopy to measure radiative lifetimes and correlate with solvent dielectric constants .
Q. How can researchers assess the drug-likeness of this compound derivatives?
- Methodological Answer : Calculate Lipinski’s Rule of Five parameters (e.g., logP, molecular weight) using ChemAxon or Molinspiration . Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to predict binding affinities. Validate with in vitro assays (e.g., enzyme inhibition) and cross-reference with ADMET predictions (e.g., SwissADME ) .
Q. What experimental designs are suitable for probing the stability of this compound under varying pH conditions?
- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at intervals (0, 24, 48 hrs). Identify degradation products using LC-MS/MS and propose pathways (e.g., hydrolysis of the nitrile group under alkaline conditions). Compare with accelerated stability studies (40°C/75% RH) .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Methodological Answer : Perform QSAR modeling (e.g., TEST software by EPA) to predict acute toxicity. Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. If literature data conflicts, prioritize studies using OECD-compliant protocols and validate with in-house data. Cross-reference structural analogs (e.g., 4-aminobenzonitrile) for extrapolation .
Q. What mechanistic insights can be gained from studying substituent effects on the aminopropoxy chain?
- Methodological Answer : Synthesize derivatives with varying alkyl chain lengths or electron-withdrawing groups (e.g., -CF₃). Use Hammett plots to correlate substituent σ values with reaction rates (e.g., nitrile hydrolysis). Analyze steric effects via X-ray crystallography or molecular dynamics simulations to quantify torsional angles affecting reactivity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
